molecular formula C8H6FNO4 B067024 Methyl 3-fluoro-4-nitrobenzoate CAS No. 185629-31-6

Methyl 3-fluoro-4-nitrobenzoate

Cat. No.: B067024
CAS No.: 185629-31-6
M. Wt: 199.14 g/mol
InChI Key: FKMZNQQOPCCUTD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-nitrobenzoate: is an organic compound with the molecular formula C8H6FNO4 . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a nitro group. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

    Reduction: Methyl 3-amino-4-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 3-fluoro-4-nitrobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds and agrochemicals. It can be used to introduce functional groups into organic molecules through nucleophilic substitution reactions. The fluorine atom enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.

Example Reactions:

  • Nucleophilic Aromatic Substitution: The compound can undergo reactions with nucleophiles such as amines or alcohols to form substituted derivatives.
  • Preparation of Complex Molecules: It can act as a building block for synthesizing more complex structures, such as biologically active compounds.

Biological Research

This compound has been utilized in biological studies, particularly in the field of medicinal chemistry. Its derivatives are investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Case Studies:

  • Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: Some studies indicate that modifications of this compound may lead to new anti-inflammatory agents, highlighting its potential in drug development.

Analytical Chemistry

This compound is also employed in analytical chemistry for the development of methods to detect and quantify nitroaromatic compounds. Its distinct spectral properties allow for effective analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Analytical Applications:

  • HPLC Method Development: this compound can be used as a standard for calibrating HPLC systems due to its known concentration and purity.
  • Environmental Monitoring: It can serve as a marker for environmental studies assessing the presence of nitroaromatic pollutants.

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. It can be used to synthesize functionalized polymers that exhibit unique properties, such as increased thermal stability or enhanced mechanical strength.

Polymerization Studies:

  • Synthesis of Functional Polymers: Research indicates that incorporating this compound into polymer matrices can modify their physical properties, making them suitable for specific applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 2-fluoro-5-nitrobenzoate
  • Methyl 3-chloro-4-nitrobenzoate

Comparison: Methyl 3-fluoro-4-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility .

Biological Activity

Methyl 3-fluoro-4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its antimicrobial properties. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of the corresponding benzoate followed by fluorination. The process generally includes several steps:

  • Nitration : The benzoate is treated with a nitrating agent (often a mixture of nitric and sulfuric acids) to introduce the nitro group at the para position.
  • Fluorination : This step can be achieved using various fluorinating agents, such as Selectfluor or other electrophilic fluorinating reagents.

The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus and Enterococcus faecalis: MIC values are reported in the range of <0.03125 to 0.25 μg/mL.
    • Against Klebsiella pneumoniae and Acinetobacter baumannii: MIC values range from 1–4 μg/mL .

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to inhibit bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making this compound a candidate for further development as an antibiotic .

Study on Antitubercular Activity

A related study focused on derivatives of compounds similar to this compound, specifically targeting Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives exhibited potent antitubercular activity with MIC values as low as 4 μg/mL against both drug-sensitive and resistant strains . This highlights the potential of modifying the structure of this compound to enhance its efficacy against tuberculosis.

Safety Profile

In addition to its antimicrobial properties, safety assessments have indicated that this compound exhibits low cytotoxicity towards mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications . This characteristic is crucial when considering compounds for drug development.

Data Summary

Compound Target Bacteria MIC (μg/mL) Activity
This compoundStaphylococcus aureus<0.03125 - 0.25Potent against Gram-positive bacteria
This compoundEnterococcus faecalis<0.03125 - 0.25Potent against Gram-positive bacteria
This compoundKlebsiella pneumoniae1 - 4Moderate activity
This compoundAcinetobacter baumannii1 - 4Moderate activity

Q & A

Basic Questions

Q. What are the key spectroscopic and crystallographic methods for confirming the structure of methyl 3-fluoro-4-nitrobenzoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure. For example, the integration ratios and splitting patterns in ¹H NMR can validate the positions of fluorine and nitro groups. X-ray crystallography, using programs like SHELXL for refinement and ORTEP-3 for graphical representation , provides unambiguous confirmation of molecular geometry and crystal packing. These tools help resolve ambiguities in stereochemistry or substituent positioning, particularly when analyzing nitro group orientation or fluorine-induced electronic effects.

Q. How is this compound synthesized, and what intermediates are involved?

  • Methodological Answer : A multi-step synthesis involves esterification and nitration. For example, this compound can be synthesized via nucleophilic aromatic substitution (e.g., fluorine introduction) followed by nitration. In one protocol, the compound acts as an intermediate in the synthesis of quinoxalinone derivatives, where it reacts with o-phenylenediamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) to form heterocyclic frameworks . Key intermediates include nitrobenzoic acid derivatives and halogenated precursors, with purification via flash column chromatography.

Advanced Research Questions

Q. How can data contradictions in X-ray crystallographic refinement of this compound be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or residual electron density often arise from disordered nitro or ester groups. Using SHELXL’s restraints (e.g., DFIX, FLAT) can stabilize refinement by imposing geometric constraints on problematic moieties . ORTEP-3’s graphical interface aids in visualizing anisotropic displacement ellipsoids to identify over- or under-modeled regions . For high-resolution data, twin refinement (TWIN/BASF commands in SHELXL) may resolve pseudo-symmetry issues caused by fluorine’s electronegativity influencing crystal packing.

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : Graph-set analysis (R²₂(8), C(4) motifs) can categorize hydrogen-bonding networks. The nitro group often acts as a hydrogen-bond acceptor, while the ester carbonyl may form weak C–H···O interactions. Fluorine’s low polarizability reduces its participation in strong hydrogen bonds but may induce steric or electronic effects that alter packing density . These interactions influence thermal stability and solubility, which are critical for designing co-crystals or polymorphs.

Q. What synthetic challenges arise from the reactivity of the nitro group in this compound?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, complicating further electrophilic substitution. Reductive functionalization (e.g., catalytic hydrogenation to amines) requires careful control to avoid over-reduction or defluorination. Alternative strategies, such as protecting-group chemistry (e.g., Boc for amines) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), must account for steric hindrance from the meta-fluoro substituent .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as fluorine’s impact on the nitro group’s vibrational frequencies (IR) or NMR chemical shifts. Molecular docking studies (e.g., AutoDock Vina) may explore bioactivity by simulating interactions with target enzymes. For crystallography, software like Mercury (CSD) predicts packing motifs based on van der Waals radii and electrostatic potentials .

Properties

IUPAC Name

methyl 3-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZNQQOPCCUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343863
Record name Methyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-31-6
Record name Benzoic acid, 3-fluoro-4-nitro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=185629-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 3-fluoro-4-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged 5H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution prepared by the dropwise addition of 12 ml acetyl chloride to 150 ml methanol was added 7.0 grams 3-fluoro-4-nitrobenzoic acid and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 2% sodium carbonate solution. The organic layer was washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and evaporated in vacuo to give 6 grams of methyl 3-fluoro-4-nitrobenzoate as an orange oil which gradually hardened to a yellow solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4) and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MeOH(10 )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ml) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4), and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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